N-phenylpent-4-enamide

描述

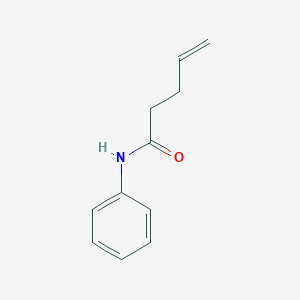

N-phenylpent-4-enamide is an organic compound belonging to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). The structure of this compound includes a phenyl group (a benzene ring) attached to the nitrogen atom and a five-carbon chain with a double bond between the fourth and fifth carbons, capped by an amide group (C=O-NH) .

准备方法

Synthetic Routes and Reaction Conditions

N-phenylpent-4-enamide can be synthesized through various methods. One common approach involves the reaction of aniline or N-methylaniline with the corresponding acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, followed by purification through flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. the synthesis approach mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification techniques are maintained to achieve high yields and purity.

化学反应分析

Types of Reactions

N-phenylpent-4-enamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be broken down by water to form a carboxylic acid and an amine.

Addition Reactions: The double bond in the five-carbon chain can undergo addition reactions with other molecules, depending on the reaction conditions .

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or basic conditions to facilitate the breakdown of the amide bond.

Addition Reactions: Can involve reagents such as hydrogen halides or other electrophiles that react with the double bond.

Major Products Formed

Hydrolysis: Produces a carboxylic acid and an amine.

Addition Reactions: Forms various addition products depending on the reagents used.

科学研究应用

N-phenylpent-4-enamide has several scientific research applications, including:

Chemistry: Used as a precursor molecule for the synthesis of more complex molecules, such as functionalized pyrrolidinones, which have potential pharmaceutical applications .

Biology and Medicine: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for drug development and other biomedical research.

Industry: Can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

作用机制

The specific mechanism of action for N-phenylpent-4-enamide is not well-documented. based on its structure, the compound can participate in various chemical reactions, such as hydrolysis and addition reactions, which can influence its interactions with other molecules. The presence of the amide group suggests potential hydrogen bonding capabilities, which could affect its solubility and interactions in biological systems .

相似化合物的比较

Similar Compounds

N-phenylmethacrylamide: Similar structure but with a different carbon chain length and double bond position.

N-methyl-N-phenylmethacrylamide: Contains a methyl group attached to the nitrogen atom, altering its chemical properties.

Uniqueness

The combination of the phenyl group and the amide group provides a balance of stability and reactivity, making it a versatile compound for various chemical and biological applications .

生物活性

N-Phenylpent-4-enamide is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound, with the molecular formula , features an amide functional group attached to a pent-4-ene backbone, which contributes to its unique reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound can modulate enzyme activities, potentially inhibiting pathways involved in inflammation and cancer progression. For instance, it has been shown to bind to specific targets, altering their functions and leading to various therapeutic effects.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. Its structural features allow it to interact with inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism involves modulation of signaling pathways critical for tumor progression.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound. Below are summarized findings from notable research:

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-Methyl-N-phenylpent-4-enamide | Exhibits enhanced lipophilicity and potential for increased bioavailability | |

| N-(4-(hydroxymethyl)phenyl)pent-4-enamide | Hydroxymethyl group may enhance solubility and biological interaction |

属性

IUPAC Name |

N-phenylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGFZIFQSDJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。